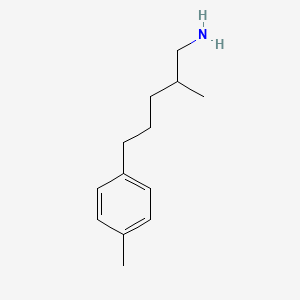

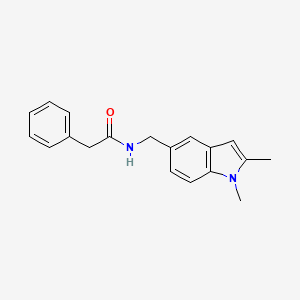

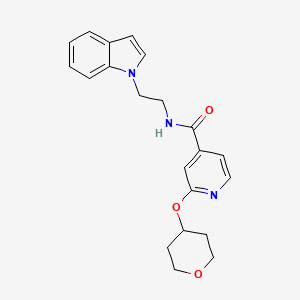

![molecular formula C23H16F3NO2 B2702990 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-94-5](/img/structure/B2702990.png)

2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, commonly known as TFMQ, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. TFMQ belongs to the class of quinoline derivatives, which are known for their biological activities, including antiviral, antibacterial, and anticancer properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Quinoline derivatives are crucial in synthetic chemistry, often serving as intermediates in the synthesis of complex molecules. For instance, the synthesis of 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline demonstrates the versatility of quinoxaline and quinoline moieties in creating compounds with potential applications in materials science and as ligands in catalysis (Patil et al., 2011). These compounds often exhibit high thermal stability and unique electronic properties, making them suitable for advanced material applications.

Optical and Electronic Applications

Quinoline derivatives exhibit interesting optical properties, such as fluorescence and solvatochromism, which are critical in developing new photoluminescent materials. For example, Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized, showing significant potential in optical properties studies due to their fluorescence and Aggregation-Induced Emission (AIE) characteristics (Rajalakshmi & Palanisami, 2020). These properties are pivotal in designing optical sensors, organic light-emitting diodes (OLEDs), and other photonic devices.

Material Science and Engineering

In material science, quinoline and its derivatives have been explored for their corrosion inhibition properties, making them valuable in protecting metals against corrosion. Computational studies have shown that quinoline derivatives can serve as effective corrosion inhibitors for iron, offering insights into designing better corrosion-resistant materials (Erdoğan et al., 2017).

Biological and Pharmacological Research

While the focus is on excluding drug use, dosage, and side effects, it's worth noting that quinoline derivatives have been investigated for their antimicrobial properties, indicating their broader potential in medicinal chemistry. New quinoline derivatives have been synthesized and evaluated for antimicrobial activity, highlighting the ongoing interest in quinoline compounds in developing new therapeutic agents (Kumar & Kumar, 2021).

Propiedades

IUPAC Name |

2-(4-methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3NO2/c1-28-18-9-11-19(12-10-18)29-22-20(14-16-5-2-3-8-21(16)27-22)15-6-4-7-17(13-15)23(24,25)26/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPXKLICMCAVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

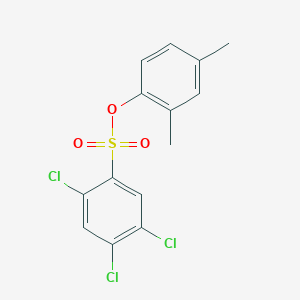

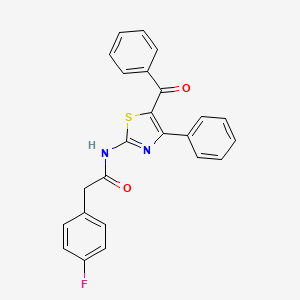

![1-(7-Benzyl-2,7-diazaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2702907.png)

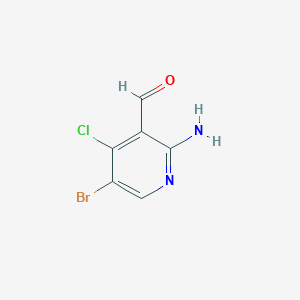

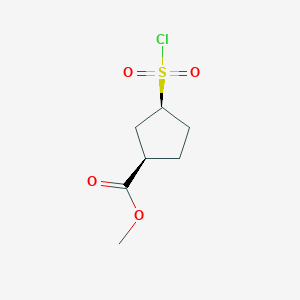

![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2702913.png)

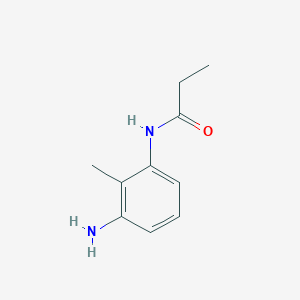

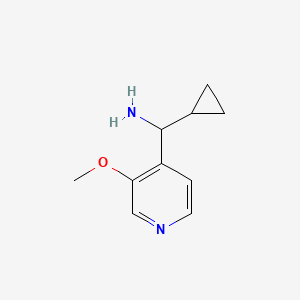

![3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2702919.png)

![3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2702920.png)